A-Level Technical Guide: (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
A-Level Technical Guide: (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
Abstract
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, also known as Ethyl (E)-3-(3-boronophenyl)acrylate, is a bifunctional organic compound of significant interest in modern synthetic chemistry. Featuring a phenylboronic acid moiety and an ethyl acrylate group in a meta-substitution pattern with trans-(E)-geometry, this molecule serves as a highly versatile building block. Its principal utility lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, a validated synthetic protocol, key applications in medicinal chemistry and materials science, and best practices for handling and storage, tailored for researchers and drug development professionals.
Introduction to a Key Synthetic Intermediate
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). They are generally stable, crystalline solids with low to moderate toxicity, making them invaluable reagents in organic synthesis.[1][2][3] Their mild Lewis acidity and ease of handling stand in stark contrast to more reactive organometallic reagents like Grignards or organolithiums.[1][2]
The subject of this guide, (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, integrates two key reactive functionalities:
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The Phenylboronic Acid: This group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, where it serves as the organoboron partner to couple with various organic halides or triflates.[2][4][5] This reaction forms carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[5][6]
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The Ethyl Acrylate Moiety: This α,β-unsaturated ester can act as a Michael acceptor, participate in polymerization reactions, or undergo various transformations at the ester group, providing a secondary handle for molecular elaboration.[7]
The meta-orientation of these two groups provides a specific 1,3-disubstitution pattern on the benzene ring, a common structural motif in pharmacologically active molecules and functional materials. This guide will elucidate the practical synthesis and application of this important chemical tool.
Physicochemical and Structural Data
A comprehensive understanding of a reagent's physical properties is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification strategy.
| Property | Value | Source |
| IUPAC Name | (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid | - |
| CAS Number | 913835-51-5 | [8] |
| Molecular Formula | C₁₁H₁₃BO₄ | [8] |
| Molecular Weight | 220.03 g/mol | [8] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | Data not consistently available; varies by purity | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); poorly soluble in nonpolar solvents (e.g., hexanes) and water. | [1] |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen) at room temperature or refrigerated (2-8°C) to prevent dehydration and degradation.[8][9] | - |
Synthesis and Purification Protocol
The synthesis of arylboronic acids can be achieved through several established methods, including the reaction of Grignard reagents with borate esters or palladium-catalyzed borylation of aryl halides.[2][10][11] A common and reliable approach for preparing the title compound involves a palladium-catalyzed cross-coupling reaction between a diboron reagent and a suitable aryl halide precursor.
Causality in Experimental Design: The Miyaura Borylation
The Miyaura borylation reaction is a robust method for synthesizing boronate esters from aryl halides. The choice of reagents is critical for success:
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Aryl Halide Precursor: Ethyl (E)-3-(3-bromophenyl)acrylate is the logical starting material. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[5]
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable solid that, upon activation by a palladium catalyst, delivers a boronate group to the aryl halide.
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Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(dppf)Cl₂, is required. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is effective for stabilizing the palladium center and facilitating the catalytic cycle.
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Base: A base such as potassium acetate (KOAc) is essential. It acts as an activator in the catalytic cycle, facilitating the crucial transmetalation step.[4]
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Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Step-by-Step Synthetic Workflow
This protocol describes the synthesis of the pinacol ester intermediate, followed by deprotection to yield the final boronic acid.
Part A: Synthesis of Ethyl (E)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl (E)-3-(3-bromophenyl)acrylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Inerting: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.
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Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) via syringe. Bubble nitrogen through the solution for 15 minutes to degas. Add Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pinacol ester as a solid.
Part B: Hydrolysis to (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
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Setup: Dissolve the purified pinacol ester from Part A in a mixture of tetrahydrofuran (THF) and water.
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Hydrolysis: Add an aqueous solution of a mild acid (e.g., 1M HCl) or a periodate salt like sodium periodate (NaIO₄) to facilitate the deprotection. Stir at room temperature until the reaction is complete (monitored by TLC).
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final boronic acid product. Recrystallization from a suitable solvent system may be required for higher purity.
Workflow Visualization: Synthesis of the Target Boronic Acid
Caption: Synthetic pathway from an aryl bromide to the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming C-C bonds.[5] This reaction is a cornerstone of modern drug discovery and materials science due to its reliability and broad functional group tolerance.[3][6]
Mechanistic Rationale
The catalytic cycle involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the (E)-3-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Representative Protocol: Coupling with an Aryl Bromide
Objective: To synthesize an unsymmetrical biaryl compound.
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Reactor Setup: In a reaction vessel, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq), (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (like toluene or n-propanol) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).[6]
-
Reaction: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring. The reaction is typically complete within 1-12 hours, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the resulting crude product via flash column chromatography or recrystallization to obtain the desired biaryl product.
Diagram: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Core components of a Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
Handling:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Boronic acids can be irritants; avoid contact with skin and eyes.[6]
Storage:
-
Boronic acids are susceptible to dehydration, which can lead to the formation of trimeric anhydrides known as boroxines.[2] While this process is often reversible upon exposure to water during reaction setup, it can affect stoichiometry.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) to maintain integrity.[8]
Conclusion
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is a powerful and versatile building block for synthetic organic chemistry. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it an ideal reagent for constructing complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, enables researchers to leverage its full potential in creating novel molecular entities.
References
- (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid. Achmem.
-
Phenylboronic acid. Wikipedia. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ethyl acrylate. Wikipedia. [Link]
- US Patent 6,576,789 B1 - Process for the preparation of substituted phenylboronic acids.
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 8. achmem.com [achmem.com]
- 9. (E)-Ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | 1377024-34-4 [sigmaaldrich.com]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
